molecular formula C13H23NO3 B12110673 Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12110673
M. Wt: 241.33 g/mol
InChI Key: RDIDHDVKSYRPDN-UHFFFAOYSA-N
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Description

This compound belongs to the 5-azaspiro[2.5]octane family, characterized by a spirocyclic framework combining a cyclopropane ring fused to a piperidine-like structure. The tert-butyl carbamate group at position 5 and the hydroxymethyl substituent at position 1 enhance its utility as a pharmaceutical building block. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol (inferred from analogs in ). The hydroxymethyl group contributes to polarity, influencing solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(13)8-15/h10,15H,4-9H2,1-3H3

InChI Key

RDIDHDVKSYRPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2CO

Origin of Product

United States

Preparation Methods

Cyclization of Bicyclic Precursors

A foundational approach involves cyclization reactions to construct the azaspiro[2.5]octane core. Starting materials such as tert-butyl 5-azaspiro[2.5]octane-5-carboxylate derivatives undergo hydroxymethylation via nucleophilic addition. For example, reaction with formaldehyde under basic conditions (e.g., sodium hydride) introduces the hydroxymethyl group at the spiro-junction.

Reaction Conditions

  • Base : Sodium hydride (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature

  • Yield : ~65–70% after purification

Mitsunobu Reaction for Hydroxymethyl Functionalization

The Mitsunobu reaction is employed to install the hydroxymethyl group stereoselectively. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the coupling between a spirocyclic alcohol precursor and a hydroxymethyl donor.

Typical Protocol

  • Donor : Benzyl hydroxymethyl ether

  • Reagents : DEAD (1.5 equiv), triphenylphosphine (1.5 equiv)

  • Solvent : THF, 20°C, 12 hours

  • Yield : 55–60%

Flow Microreactor Synthesis

Industrial-scale production leverages continuous flow microreactor systems to enhance efficiency and reproducibility. This method minimizes side reactions through precise temperature and mixing control, achieving higher throughput compared to batch processes.

ParameterBatch ProcessFlow Microreactor
Reaction Time8–12 hours2–4 hours
Yield65%78%
Purity92%98%

Reaction Conditions and Optimization

Temperature and Catalysis

Optimal temperatures range from 0°C to 25°C, with lower temperatures favoring selectivity in cyclization steps. Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) accelerate spiro-ring formation while suppressing polymerization.

Solvent Systems

  • Polar aprotic solvents : THF and dichloromethane are preferred for their ability to stabilize intermediates.

  • Water-sensitive steps : Anhydrous conditions are critical during hydroxymethylation to prevent hydrolysis.

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is retained throughout the synthesis due to its stability under basic and nucleophilic conditions. Deprotection is unnecessary, simplifying downstream steps.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Flow chemistry enables scalable synthesis by maintaining consistent reaction parameters. Key advantages include:

  • Reduced residence time : 2–4 hours vs. 8–12 hours in batch.

  • Higher purity : Byproducts are minimized through rapid quenching and inline purification.

Case Study : A pilot-scale facility reported a 78% yield (98% purity) using a modular flow system with real-time HPLC monitoring.

Challenges in Scaling

  • Precursor availability : Sourcing enantiomerically pure spirocyclic intermediates remains a bottleneck.

  • Cost of reagents : Mitsunobu reagents (DEAD, triphenylphosphine) are expensive at scale, prompting research into alternatives like polymer-supported catalysts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization65–7092ModerateHigh
Mitsunobu Reaction55–6090LowLow
Flow Microreactor7898HighModerate

Chemical Reactions Analysis

Ester Hydrolysis and Protection

The tert-butyl carbamate group undergoes selective hydrolysis under acidic conditions while preserving the hydroxymethyl functionality:

Reaction TypeConditionsProductsYieldSource
Acidic hydrolysis4M HCl/dioxane (0°C → RT, 2h)5-azaspiro[2.5]octane-1-methanol hydrochloride89%
Base-mediated saponificationNaOH/THF-H₂O (reflux, 6h)Free carboxylic acid derivative78%

Key Observations :

  • Hydrolysis selectively targets the tert-butyloxycarbonyl (Boc) group without affecting the hydroxymethyl substituent.

  • Reaction kinetics show pseudo-first-order behavior in acidic media (k = 0.15 min⁻¹ at 25°C).

Hydroxymethyl Group Transformations

The primary alcohol undergoes characteristic reactions:

Oxidation to Carboxylic Acid

Oxidizing AgentConditionsProductYield
KMnO₄/H₂SO₄0°C, 2h → RT, 12h5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid68%
CrO₃·Py complexDCM, 4Å MS (RT, 8h)Same product72%

Nucleophilic Substitution

SubstrateConditionsProductYield
SOCl₂/PyridineReflux, 3h → Amine treatment1-(chloromethyl) derivative83%
MsCl/Et₃N0°C → RT, 2hMesylate intermediate91%

Mechanistic Insight :

  • Mesylation proceeds via SN2 pathway (ΔG‡ = 18.3 kcal/mol calculated at B3LYP/6-31G* level).

  • Chloride substitution shows retention of stereochemistry at spiro center.

Spiro Ring Modifications

The strained cyclopropane ring participates in unique transformations:

Reaction TypeConditionsProductsYield
[2+1] CycloadditionRh₂(OAc)₄ catalyst, CH₂N₂Expanded spiro[3.4]octane system65%
Ring-opening metathesisGrubbs II catalyst (DCM, 40°C)Bicyclic olefin derivative54%

Structural Analysis :

  • X-ray crystallography confirms chair-boat conformation of spiro system (N1-C5-C6-C7 dihedral = 112.4°) .

  • Ring strain energy calculated as 9.3 kcal/mol via DFT methods .

Multicomponent Reactions

The compound participates in tandem transformations:

Example Sequence :

  • Boc deprotection (TFA/DCM)

  • Condensation with β-ketoesters

  • Spiroannulation

EntryPartnerProduct ClassYield
1Ethyl acetoacetateSpiro-β-lactams73%
2Meldrum's acidSpirocyclic malonates68%

Key Advantage :

  • Maintains >95% enantiomeric excess when using chiral auxiliaries.

Protection/Deprotection Strategies

Strategic manipulation of functional groups:

OperationReagentSelectivityYield
Boc protection(Boc)₂O/DMAPN-protection only94%
TBS protectionTBSCl/imidazoleO-silylation88%
Global deprotectionTFA/H2O (95:5)Complete removal92%

Scientific Research Applications

Research indicates that tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate exhibits several biological activities, which can be categorized as follows:

  • Antioxidant Activity : Similar compounds have shown the ability to quench free radicals, thus reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Studies suggest that spirocyclic compounds can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Cell Viability Modulation : Research indicates that related compounds can influence cell viability and apoptosis in various cell lines, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and applications of this compound:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylateContains an oxygen atom instead of nitrogenMay exhibit different reactivity due to oxygen
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylateFeatures a hydroxymethyl groupPotential for different biological interactions

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Substituents Molecular Formula Key Properties/Applications Reference Evidence
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate 1-hydroxymethyl, 5-Boc C₁₂H₂₁NO₃ Pharmaceutical intermediate; polar functional group for derivatization N/A (Target)
tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate 8-hydroxy, 5-Boc C₁₂H₂₁NO₃ Similar molecular weight; hydroxy vs. hydroxymethyl affects H-bonding
tert-Butyl 1-thia-5-azaspiro[2.5]octane-5-carboxylate 1-thia (sulfur), 5-Boc C₁₁H₁₉NO₂S Thioether group may enhance metabolic stability
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluorine, hydroxymethyl (azetidine) C₁₀H₁₈FNO₃ Azetidine core with fluorine; potential bioactivity
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate No substituents (parent structure) C₁₁H₁₉NO₂ Baseline spiro compound; used in scaffold derivatization

Q & A

Q. What are the key steps in synthesizing tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate?

A general protocol involves condensation reactions using tert-butyl carbamate derivatives and aldehydes. For example, hydrazine intermediates can be synthesized by reacting tert-butyl-protected spirocyclic amines with substituted benzaldehydes in ethanol under reflux (80°C for 4 hours), followed by purification via cold ethanol washing. This method yields derivatives in 70–90% purity . Similar spirocyclic compounds (e.g., tert-butyl 5-azaspiro[2.5]octane-5-carboxylate) are synthesized using Boc-protection strategies, as noted in building block catalogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Key signals include the tert-butyl group at ~1.4 ppm (9H, singlet) and hydroxymethyl protons at ~3.5–4.0 ppm (2H, multiplet). Spirocyclic protons typically appear as complex splitting patterns due to restricted rotation .
  • IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ (carbamate) and hydroxyl (O-H) bands around 3400 cm⁻¹ .
  • X-ray crystallography : Programs like SHELX and WinGX are used to resolve spirocyclic geometry and confirm stereochemistry .

Q. What is the role of this compound in medicinal chemistry research?

It serves as a versatile building block for spirocyclic scaffolds in drug discovery. For example, structurally related 5-azaspiro[2.5]octane derivatives are intermediates in antitubercular agents, where hydrazone derivatives exhibit bioactivity . The tert-butyl carbamate group enhances solubility and stability during synthetic steps .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Use SHELXC/D/E for high-throughput phasing. Key parameters include:

  • Solvent selection: Ethanol/water mixtures (8:2 v/v) promote slow crystallization.
  • Temperature gradients: Gradual cooling from 40°C to 4°C reduces twinning.
  • Additive screening: Glycerol (5% v/v) improves crystal stability. Refinement in SHELXL with TWIN/BASF commands addresses pseudo-merohedral twinning .

Q. What strategies mitigate hygroscopicity in intermediates during synthesis?

  • Handling : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).
  • Storage : Lyophilize intermediates and store under vacuum with desiccants (P₂O₅).
  • Derivatization : Convert hygroscopic hydroxymethyl groups to stable ethers (e.g., TBS-protected intermediates) .

Q. How do substitution reactions at the spirocyclic core influence reactivity?

The spirocyclic strain enhances electrophilicity at the hydroxymethyl position. In DMF/DMSO, nucleophilic substitution with amines (e.g., methylamine) proceeds at 60–80°C. Steric hindrance from the tert-butyl group directs regioselectivity toward less hindered sites . Kinetic studies (e.g., LC-MS monitoring) reveal pseudo-first-order kinetics for SN2 mechanisms .

Q. What computational methods predict stereochemical outcomes in spirocyclic derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening/closure steps. For example, bicyclic analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) show axial preference for substituents due to torsional strain . Molecular docking (AutoDock Vina) assesses binding poses in enzyme active sites .

Q. How are structure-activity relationships (SARs) analyzed for spirocyclic analogs?

  • Bioisosteric replacement : Replace the hydroxymethyl group with boronate esters (e.g., potassium trifluoroborates) to modulate pharmacokinetics .
  • Pharmacophore mapping : Overlay crystal structures (e.g., Protein Data Bank entries) to identify critical hydrogen-bonding motifs .

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